
1-(3-Hydroxyquinolin-5-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Hydroxyquinolin-5-yl)ethanone is a compound that belongs to the quinoline family . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They have versatile applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives has been a topic of interest in recent years due to their versatile applications. Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular formula of 1-(3-Hydroxyquinolin-5-yl)ethanone is C11H9NO2 . Quinoline is a ubiquitous heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline derivatives exhibit a wide range of chemical reactions. The chemistry of this group has attracted the attention of chemists, medicinal chemists, and professionals in health sciences . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .科学的研究の応用
Heterocyclic Scaffold and Medicinal Chemistry
1-(3-Hydroxyquinolin-5-yl)ethanone, as a derivative of hydroxyquinoline, holds significant importance as a heterocyclic scaffold in organic and analytical chemistry. It's instrumental in the detection of metal ions and anions due to its chromophore properties. Over the past decades, it has garnered the attention of medicinal chemists for its biological activities. Synthetic modifications of hydroxyquinoline are being extensively researched to develop potent, target-based broad-spectrum drug molecules. These molecules are pivotal in treating life-threatening diseases such as cancer, HIV, and neurodegenerative disorders. The metal chelation properties of hydroxyquinoline derivatives contribute to their potential as drug candidates for various diseases. This review encapsulates the derivatives of 8-hydroxyquinoline reported in recent literature, aiming to aid medicinal chemists in synthesizing novel and pharmacologically potent agents for various therapeutic targets (Gupta, Luxami, & Paul, 2021).
Synthesis and Biological Activity
The compounds containing the 8-hydroxyquinoline nucleus showcase a broad spectrum of biological activities, including antimicrobial, anticancer, and antifungal effects. The chemistry and biology of this group have captivated chemists, medicinal chemists, and health science professionals. Several drugs incorporate this group, and numerous 8-hydroxyquinoline-based molecules are utilized to develop potent lead compounds with remarkable efficacy and low toxicity. The review emphasizes the latest advances in synthesizing 8-hydroxyquinoline derivatives with diverse pharmacological properties. It underscores the therapeutic value of compounds containing the 8-hydroxyquinoline moiety, acting as potential building blocks for various pharmacologically active scaffolds. The review highlights the potential for these compounds to act as leads for drug development against numerous diseases, including cancer (Saadeh, Sweidan, & Mubarak, 2020).
将来の方向性
Quinoline derivatives have a huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . They have been used extensively in drug research and development due to their interesting pharmaceutical and biological activities . Therefore, the future directions of 1-(3-Hydroxyquinolin-5-yl)ethanone could involve further exploration of its potential biological activities and its use in the synthesis of new drugs.
特性
IUPAC Name |
1-(3-hydroxyquinolin-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7(13)9-3-2-4-11-10(9)5-8(14)6-12-11/h2-6,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHHKNIPMITETN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=C(C=NC2=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxyquinolin-5-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

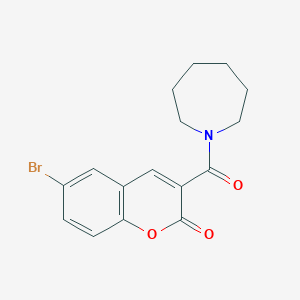
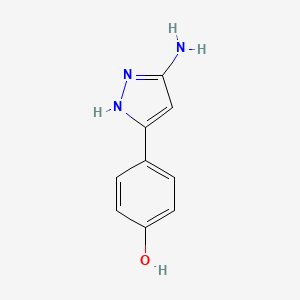
![2-[1-(4-Chlorophenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2427685.png)
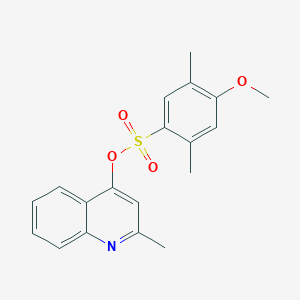
![(4-(4-((5,5-Dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)benzoyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2427689.png)
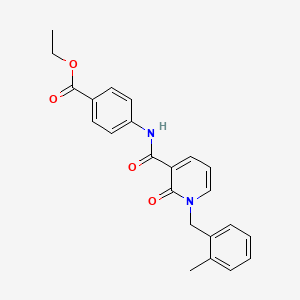
![4-(benzo[d]thiazol-2-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide](/img/structure/B2427695.png)

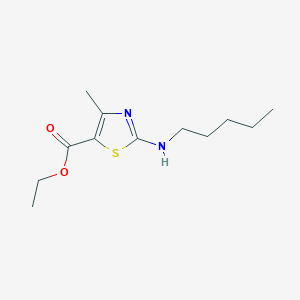

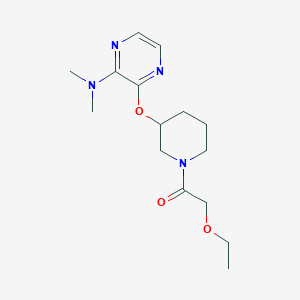
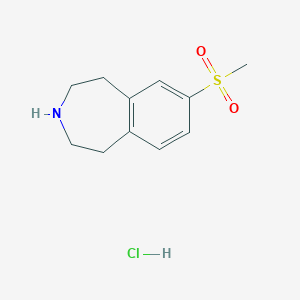
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylimidazole-2-sulfonamide](/img/structure/B2427704.png)
![3-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B2427705.png)